molecular formula C17H24O3Si B12959403 5-((tert-Butyldimethylsilyl)oxy)-7-methoxynaphthalen-2-ol

5-((tert-Butyldimethylsilyl)oxy)-7-methoxynaphthalen-2-ol

Cat. No.: B12959403
M. Wt: 304.5 g/mol
InChI Key: MJHZVGCIGHGNFI-UHFFFAOYSA-N
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Description

5-((tert-Butyldimethylsilyl)oxy)-7-methoxynaphthalen-2-ol is a synthetic organic compound that features a naphthalene core substituted with a tert-butyldimethylsilyl (TBDMS) group and a methoxy group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-((tert-Butyldimethylsilyl)oxy)-7-methoxynaphthalen-2-ol typically involves the protection of hydroxyl groups using tert-butyldimethylsilyl chloride (TBDMS-Cl) in the presence of a base such as imidazole. The reaction is carried out in a solvent like dimethylformamide (DMF) or tetrahydrofuran (THF) at room temperature. The methoxy group can be introduced through methylation reactions using reagents like methyl iodide (MeI) in the presence of a base .

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. The use of flow microreactor systems can enhance the efficiency and sustainability of the synthesis process .

Chemical Reactions Analysis

Types of Reactions

5-((tert-Butyldimethylsilyl)oxy)-7-methoxynaphthalen-2-ol can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Oxidation: Formation of aldehydes or carboxylic acids.

    Reduction: Formation of dihydronaphthalene derivatives.

    Substitution: Formation of hydroxyl or other substituted derivatives.

Scientific Research Applications

5-((tert-Butyldimethylsilyl)oxy)-7-methoxynaphthalen-2-ol has several scientific research applications:

Mechanism of Action

The mechanism of action of 5-((tert-Butyldimethylsilyl)oxy)-7-methoxynaphthalen-2-ol involves its ability to act as a protecting group for hydroxyl functionalities. The TBDMS group provides steric hindrance, protecting the hydroxyl group from unwanted reactions. The methoxy group can participate in various chemical transformations, making the compound versatile in synthetic applications .

Comparison with Similar Compounds

Similar Compounds

    Trimethylsilyl ether (TMS): Less sterically hindered compared to TBDMS.

    Tert-butyldiphenylsilyl ether (TBDPS): More sterically hindered and stable than TBDMS.

    Triisopropylsilyl ether (TIPS): Offers higher resistance to hydrolysis.

Uniqueness

5-((tert-Butyldimethylsilyl)oxy)-7-methoxynaphthalen-2-ol is unique due to its combination of a naphthalene core with both TBDMS and methoxy groups. This combination provides a balance of steric protection and reactivity, making it a valuable compound in synthetic organic chemistry .

Properties

Molecular Formula

C17H24O3Si

Molecular Weight

304.5 g/mol

IUPAC Name

5-[tert-butyl(dimethyl)silyl]oxy-7-methoxynaphthalen-2-ol

InChI

InChI=1S/C17H24O3Si/c1-17(2,3)21(5,6)20-16-11-14(19-4)10-12-9-13(18)7-8-15(12)16/h7-11,18H,1-6H3

InChI Key

MJHZVGCIGHGNFI-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)[Si](C)(C)OC1=C2C=CC(=CC2=CC(=C1)OC)O

Origin of Product

United States

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